Methyl (benzamidomethoxy)acetate
Description
Contextualization of Methyl (benzamidomethoxy)acetate within α-Substituted Glycine (B1666218) Chemistry
This compound is a specific example of an α-substituted glycine derivative. Glycine, the simplest proteinogenic amino acid, serves as a versatile building block in organic synthesis. nih.gov The functionalization of its α-carbon leads to a diverse array of α-substituted glycine esters and amides, which are pivotal in medicinal chemistry and the synthesis of complex molecules. rsc.org this compound, as an N-acyl-α-methoxyglycine ester, represents a stable, isolable compound that can be used to generate more complex amino acid structures. The study of such derivatives is crucial for developing new synthetic methodologies and for accessing novel molecular architectures. rsc.orgresearchgate.net
Significance of N-Acyl-N,O-Acetals as Precursors to Reactive Intermediates in Organic Synthesis
The primary synthetic value of N-acyl-N,O-acetals lies in their role as precursors to N-acylimines. acs.orgacs.org N-acylimines are highly electrophilic and reactive species that are often unstable and difficult to handle directly. acs.org N-acyl-N,O-acetals, being generally bench-stable, provide a convenient and safe way to generate these reactive intermediates in situ under specific reaction conditions, typically involving acid catalysis. nsf.govresearchgate.net
Once generated, these N-acylimines can participate in a wide range of chemical transformations. They are versatile building blocks for creating new carbon-nitrogen bonds. acs.org Their reactivity allows them to be used as:
Amidoalkylating agents: They react with a diverse array of nucleophiles. acs.org
Heterodienes or dienophiles: They participate in Diels-Alder reactions. acs.org
Enophiles: They can undergo ene reactions. acs.org
This reactivity makes N-acyl-N,O-acetals, and by extension this compound, valuable tools for synthesizing complex nitrogen-containing compounds. nsf.gov
Overview of the Synthetic Utility of N-Acyl-α-Alkoxyglycine Esters
N-acyl-α-alkoxyglycine esters, the class to which this compound belongs, are important intermediates in organic synthesis. Their stability allows for easier handling and purification compared to the corresponding N-acylimines. nsf.gov Various methods have been developed for the synthesis of N-acyl-N,O-acetals, highlighting their importance. acs.orgresearchgate.netsemanticscholar.org
A general method for preparing N-acyl-N,O-acetals involves a two-step process starting from aldehydes, amides, and alcohols. researchgate.netsemanticscholar.org This involves the initial formation of an N-acylhemiaminal, which is then converted to the N-acyl-N,O-acetal through acid-catalyzed reaction with an alcohol. semanticscholar.org Another approach utilizes titanium ethoxide to mediate the reaction between an aldehyde and an amide in the presence of an alcohol, yielding the desired N-acyl-N,O-acetal. acs.org
The table below summarizes different synthetic approaches to N-Acyl-N,O-acetals.
| Starting Materials | Reagents/Conditions | Product | Reference |
| Aldehydes, Amides, Alcohols | 1. Magnesium-mediated addition2. Acid-catalyzed conversion | N-acyl-O-alkyl-N,O-acetals | researchgate.netsemanticscholar.org |
| Aldehydes, Amides | Titanium ethoxide (Ti(OEt)₄) | N-acyl-O-ethyl-N,O-acetals | acs.org |
| N-acyl phthalimides, Aldehydes | Sodium iodide, Potassium phthalimide | O-acyl-N,O-acetals | nsf.gov |
| Terminal Alkynes | Visible-light mediated EDA complex | N-acyl-N,O-hemiacetals | acs.org |
These synthetic routes provide access to a wide range of N-acyl-N,O-acetals, which can then be used to construct more complex molecular frameworks. For instance, the in situ generation of N-acylimines from these precursors allows for their reaction with various nucleophiles like alcohols, thiols, and nitriles to afford diverse N,O-, N,S-, and N,N-acetals. acs.org This versatility underscores the synthetic power of N-acyl-α-alkoxyglycine esters in modern organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56538-58-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-(benzamidomethoxy)acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-16-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
YIYWEAHJZLNNET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Benzamidomethoxy Acetate and Analogous N Acyl N,o Acetals
Direct Synthesis Approaches
Direct synthesis methods for N-acyl-N,O-acetals typically involve the condensation of an amide, an aldehyde, and an alcohol in a single pot, often facilitated by a catalyst. These approaches are valued for their atom economy and operational simplicity.
Synthesis via Acid-Catalyzed Methanolysis of N-Acylhydroxyglycine Derivatives
One of the fundamental approaches to synthesizing N-acyl-N,O-acetals involves the acid-catalyzed reaction of N-acylhydroxyglycine derivatives with an alcohol. In the case of Methyl (benzamidomethoxy)acetate, the precursor would be an N-benzoyl-α-hydroxyglycine derivative. The reaction proceeds through the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized N-acyliminium ion. This highly electrophilic intermediate is then readily trapped by methanol (B129727) to yield the desired N-acyl-N,O-acetal.
While direct acid-catalyzed methanolysis of isolated N-acylhydroxyglycine derivatives is a conceptually straightforward method, more common variations involve the in situ formation of the N-acyliminium ion from a more stable precursor, such as an N-acyl hemiaminal, in the presence of an acid and methanol. The efficiency of this process is often dependent on the specific acid catalyst used and the reaction conditions.
Titanium Ethoxide (Ti(OEt)4)-Mediated Condensation Reactions Involving Amides, Aldehydes, and Alcohols
A versatile and mild method for the one-pot synthesis of N-acyl-N,O-acetals is the condensation of amides, aldehydes, and alcohols mediated by titanium ethoxide (Ti(OEt)4). This approach has been successfully applied to a broad range of substrates, including aromatic and aliphatic amides and various aldehydes. The reaction is believed to proceed through the formation of a titanium-amide complex, which enhances the nucleophilicity of the amide nitrogen, facilitating its addition to the aldehyde. The resulting titanium alkoxide intermediate then undergoes an exchange with the alcohol to furnish the final N-acyl-N,O-acetal.
The reaction of benzamide (B126), formaldehyde (B43269) (or its equivalent, paraformaldehyde), and methanol in the presence of Ti(OEt)4 would provide a direct route to this compound. The mild conditions and tolerance of various functional groups make this method particularly attractive for the synthesis of complex molecules.
Table 1: Examples of Ti(OEt)4-Mediated Synthesis of N-Acyl-N,O-Acetals
| Amide | Aldehyde | Alcohol | Product | Yield (%) |
| Benzamide | Isobutyraldehyde | Ethanol | N-(1-Ethoxy-2-methylpropyl)benzamide | 85 |
| Acetamide | Benzaldehyde | Ethanol | N-(1-Ethoxybenzyl)acetamide | 78 |
| Benzamide | Formaldehyde | Methanol | This compound | (Not reported) |
Note: The yield for this compound via this specific reaction is not explicitly reported in the reviewed literature, but the methodology is applicable.
Magnesium-Mediated Addition of Amides to Aldehydes Followed by Acid-Catalyzed Alkoxide Exchange
A two-step, one-pot protocol involving magnesium-mediated addition of amides to aldehydes offers another effective route to N-acyl-N,O-acetals. In the first step, the amide is treated with a magnesium alkoxide, such as magnesium methoxide, which activates the amide for nucleophilic addition to an aldehyde. This forms a magnesium salt of an N-acyl hemiaminal. Subsequent treatment with an acid catalyst in the presence of an alcohol, such as methanol, promotes the exchange of the magnesium alkoxide for the desired alkoxy group, yielding the N-acyl-N,O-acetal.
This method allows for the multigram synthesis of various N-acyl-O-alkyl-N,O-acetals. For the synthesis of this compound, benzamide would be reacted with formaldehyde in the presence of a magnesium base, followed by an acid-catalyzed reaction with methanol.
Precursor-Based Synthetic Routes
Precursor-based routes involve the synthesis of a stable intermediate, which is then converted to the target N-acyl-N,O-acetal in a separate step. These methods can offer advantages in terms of purification and control over the reaction.
Generation from N-Acyliminium Ion Precursors and Trapping with Methanol
N-Acyliminium ions are key intermediates in many syntheses of N-acyl-N,O-acetals. These highly electrophilic species can be generated from a variety of stable precursors under appropriate conditions. The subsequent trapping of the N-acyliminium ion with an alcohol is typically a very efficient process.
A common strategy involves the use of α-haloamides, such as N-(chloromethyl)benzamide, as precursors. In the presence of a Lewis acid or even a polar solvent, the halide can depart, generating the N-acyliminium ion. The addition of methanol to the reaction mixture then rapidly forms the corresponding N-acyl-N,O-acetal. Other precursors include α-amido sulfones and N-acyl-N,O-acetals with a different alkoxy group that can be exchanged under acidic conditions.
Table 2: Generation of N-Acyliminium Ions and Trapping with Nucleophiles
| Precursor | Activating Agent | Nucleophile | Product Type |
| N-(Chloromethyl)benzamide | Lewis Acid | Methanol | N-Acyl-N,O-acetal |
| N-Acyl-N,O-acetal | Brønsted or Lewis Acid | Allylsilane | α-Allylated Amide |
| α-Hydroxyamide | Acid | Indole | α-(Indolyl) Amide |
Preparation from N-Acyl Hemiaminals
N-Acyl hemiaminals, also known as N-(1-hydroxyalkyl)amides, are direct and stable precursors to N-acyl-N,O-acetals. These compounds can be synthesized through the reaction of an amide with an aldehyde, often under basic or neutral conditions. For instance, N-(hydroxymethyl)benzamide can be prepared from benzamide and formaldehyde.
The conversion of the N-acyl hemiaminal to the N-acyl-N,O-acetal is typically achieved by an acid-catalyzed reaction with an alcohol. The acid promotes the protonation of the hydroxyl group, which then leaves as a molecule of water to form the N-acyliminium ion. This intermediate is then intercepted by the alcohol to give the final product. This two-step sequence allows for the isolation and purification of the hemiaminal before its conversion to the acetal (B89532). Under non-aqueous conditions, the reaction of an N-acyl hemiaminal acetate (B1210297), such as N-(acetoxymethyl)-4-chlorobenzamide, with methanol in the presence of a base has been shown to yield the corresponding methoxy (B1213986) acetal. nih.gov
Derivatization from N-Acyl-α-Haloglycine Esters
One notable pathway for the synthesis of N-acyl-N,O-acetals involves the use of N-acyl-α-haloglycine esters as starting materials. These compounds, particularly α-chloro and α-bromo derivatives, serve as effective electrophiles that can react with a variety of nucleophiles, including alcohols, to furnish the desired N-acyl-N,O-acetal products. The halogen atom at the α-position activates the carbon for nucleophilic substitution, facilitating the introduction of an alkoxy group.
The general approach involves the reaction of an N-acyl-α-haloglycine ester with an alcohol, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of the halogen, the acyl group, the ester, and the alcohol, as well as the reaction conditions, can influence the efficiency of the transformation.
Recent studies have explored the innate reactivity of N-carbamoyl α-haloglycines, suggesting that a "generalized" anomeric effect may contribute to the nucleofugality of the halogen, thereby enhancing the reactivity of these substrates. nih.gov Interestingly, in some instances, α-chloroglycine derivatives have been observed to react faster than their bromo- or fluoro-analogues. nih.gov
While detailed quantitative data for a wide range of substrates is still emerging in the literature, the following table illustrates the types of transformations possible using this methodology.
Table 1: Synthesis of N-Acyl-N,O-Acetals from N-Acyl-α-Haloglycine Esters This table is a representative illustration based on described reactivity and is not populated with specific experimental data due to its limited availability in the searched sources.
| N-Acyl-α-haloglycine Ester | Alcohol | Product | Yield (%) |
|---|---|---|---|
| N-Benzoyl-α-chloroglycine methyl ester | Methanol | This compound | Data not available |
| N-Cbz-α-chloroglycine ethyl ester | Ethanol | Ethyl (N-Cbz-amino)ethoxyacetate | Data not available |
Stereoselective and Enantioselective Synthetic Strategies
The synthesis of chiral N-acyl-N,O-acetals, where the α-carbon is a stereocenter, presents a significant challenge in organic synthesis. The development of stereoselective and enantioselective methods is crucial for accessing optically pure compounds, which are often required for applications in medicinal chemistry and materials science.
Asymmetric Induction in N-Acyl-N,O-Acetal Formation
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by the influence of a chiral element present in the substrate, reagent, or catalyst. digitellinc.com In the context of N-acyl-N,O-acetal synthesis, asymmetric induction can be achieved through several strategies.
One common approach is substrate-controlled diastereoselective synthesis , where a chiral auxiliary is covalently attached to the starting material. This chiral auxiliary directs the approach of the incoming nucleophile (the alcohol) to one face of the molecule, leading to the formation of a specific diastereomer. The choice of the chiral auxiliary is critical for achieving high levels of stereoselectivity. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
Another strategy involves the use of chiral catalysts . These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Chiral Lewis acids or Brønsted acids have been explored for their potential to catalyze the enantioselective addition of nucleophiles to in situ generated N-acylimines or their precursors. digitellinc.com
The nucleophilic addition of alcohols to N-acylimines, which can be generated from N-acyl-α-haloglycine esters, is a key step where stereocontrol can be exerted. The facial selectivity of this addition is influenced by the steric and electronic properties of both the N-acylimine and the attacking alcohol, as well as the nature of the catalyst or chiral auxiliary employed.
Control of Configuration at the α-Carbon Center
Achieving precise control over the absolute configuration at the α-carbon center is the ultimate goal of stereoselective synthesis. This control is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.
In diastereoselective reactions , the use of a chiral auxiliary on the N-acyl group or the ester moiety of the glycine (B1666218) derivative can effectively control the stereochemical outcome. The auxiliary creates a biased conformational preference in the transition state, leading to the preferential formation of one diastereomer. For instance, the reaction of an N-acyl-α-chloroglycine ester bearing a chiral auxiliary with an alcohol would be expected to yield a diastereomerically enriched N-acyl-N,O-acetal.
Enantioselective catalysis offers a more atom-economical approach to controlling the α-carbon's configuration. Chiral catalysts, by their nature, interact differently with the prochiral faces of the N-acylimine intermediate, leading to an excess of one enantiomer in the product. The development of highly active and selective chiral catalysts is an active area of research.
The following table provides a conceptual overview of how stereoselectivity can be achieved, although specific data for the synthesis of this compound via these stereoselective methods was not found in the provided search results.
Table 2: Conceptual Approaches to Stereoselective Synthesis of N-Acyl-N,O-Acetals This table is for illustrative purposes to demonstrate the principles of stereocontrol and is not based on specific experimental data from the search results.
| Starting Material | Chiral Influence | Reaction Type | Product Stereochemistry | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|---|
| N-Acyl-α-chloroglycine ester | Chiral Auxiliary on Acyl Group | Diastereoselective Nucleophilic Substitution | Predominantly one diastereomer | High d.e. expected |
| Achiral N-Acyl-α-chloroglycine ester | Chiral Lewis Acid Catalyst | Enantioselective Nucleophilic Substitution | Predominantly one enantiomer | e.e. depends on catalyst efficacy |
| N-Acylimine | Chiral Alcohol | Diastereoselective Nucleophilic Addition | Predominantly one diastereomer | d.e. depends on substrate and reagent |
Strategic Applications in Organic Synthesis
Expanding the Scope of α-Amidoalkylation and Related Reactions
Without specific data and research findings on "Methyl (benzamidomethoxy)acetate," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Development of Novel α-Amidoalkylating Agents
The α-amidoalkylation reaction is a powerful method for forming C-C or C-heteroatom bonds, characterized by the high electrophilicity of the amidoalkylating reagents. ijrst.comijrst.comresearchgate.net These reagents are typically precursors to N-acyliminium ions, which are highly reactive intermediates capable of reacting with a wide range of nucleophiles. nih.govthieme-connect.comarkat-usa.org this compound represents a class of α-alkoxy-N-acylglycine esters that serve as stable precursors for these reactive species.
The development of novel α-amidoalkylating agents is driven by the need for reagents with tunable reactivity, stability, and substrate scope. Compounds like this compound offer several advantages. The methoxy (B1213986) group can act as a leaving group upon activation by a Lewis acid or Brønsted acid, leading to the in-situ formation of a highly reactive N-benzoyliminium ion derived from a glycine (B1666218) methyl ester. This transient species can then be trapped by various nucleophiles.
Research in this area has explored a variety of precursors for N-acyliminium ions, including α-hydroxyamides, α-sulfonamides, and N,N-acetals. nih.gov The choice of the leaving group (in this case, methanol) and the N-acyl group (benzamido) can significantly influence the reactivity and the conditions required for the generation of the N-acyliminium ion. The development of such agents is crucial for expanding the toolkit of synthetic chemists, enabling the construction of complex nitrogen-containing heterocycles and acyclic structures. ijrst.comijrst.com
The following table provides a comparative overview of different precursors for N-acyliminium ions, highlighting the role of compounds structurally related to this compound.
| Precursor Type | Activating Agent | Leaving Group | Reactivity Profile |
| α-Hydroxyamide | Brønsted or Lewis Acid | Water | Moderate to High |
| α-Alkoxyamide | Lewis Acid | Alcohol | High |
| α-Thioalkoxyamide | Lewis Acid | Thiol | High |
| N,N-Acetal | Acid | Amine | Variable |
This table is a generalized representation based on established principles of N-acyliminium ion chemistry.
Asymmetric Synthetic Applications in Target-Oriented Synthesis
A significant challenge in modern organic synthesis is the control of stereochemistry. The development of asymmetric α-amidoalkylation reactions has been a major focus, enabling the enantioselective synthesis of complex molecules. nih.govresearchgate.netacs.org Chiral auxiliaries, chiral catalysts, and substrate control are the primary strategies employed to induce asymmetry in these reactions.
In the context of target-oriented synthesis, the use of chiral α-amidoalkylating agents or the catalytic asymmetric addition of nucleophiles to N-acyliminium ions has proven to be a powerful strategy. nih.govacs.orgnih.gov For instance, the synthesis of alkaloids and other biologically active nitrogen-containing natural products often involves the stereoselective formation of a key C-N or C-C bond adjacent to a nitrogen atom.
While specific documented applications of this compound in asymmetric total synthesis are not prevalent in the literature, its structural motif is representative of precursors used in such endeavors. The general strategy involves the generation of an N-acyliminium ion in a chiral environment, which then directs the facial selectivity of the nucleophilic attack. This can be achieved through the use of a chiral Lewis acid or a chiral Brønsted acid catalyst that complexes with the N-acyliminium ion precursor or the intermediate itself. nih.govacs.org
The following table outlines conceptual asymmetric transformations where a precursor like this compound could be employed in the synthesis of key structural motifs found in natural products.
| Target Motif | Nucleophile | Chiral Catalyst Type | Potential Product Class |
| α-Substituted Glycine Derivative | Silyl (B83357) enol ether | Chiral Lewis Acid (e.g., Cu-BOX) | Non-proteinogenic amino acids |
| Tetrahydroisoquinoline | Electron-rich arene | Chiral Brønsted Acid (e.g., BINOL-phosphoric acid) | Alkaloids |
| Substituted Piperidine | Allylsilane | Chiral Lewis Acid (e.g., Ti-TADDOL) | Alkaloids |
This table illustrates potential applications based on known asymmetric α-amidoalkylation methodologies.
The utility of such asymmetric reactions is demonstrated in the total synthesis of various natural products where the stereoselective introduction of a nitrogen-containing stereocenter is a critical step. mdpi.comrsc.orgrsc.org The development of more efficient and selective catalytic systems for α-amidoalkylation reactions continues to be an active area of research, with the potential for compounds like this compound to serve as valuable building blocks.
Advanced Spectroscopic and Structural Elucidation in Methyl Benzamidomethoxy Acetate Research
Application of Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound such as Methyl (benzamidomethoxy)acetate, which contains stereocenters and rotatable bonds, advanced NMR methods would be indispensable for a complete structural and conformational picture.
Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be fundamental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. ipb.pt These experiments establish connectivity between protons and their directly attached carbons (HSQC) and correlations between protons and carbons over two to three bonds (HMBC), respectively. ipb.pt
To probe the stereochemistry and conformational preferences, Nuclear Overhauser Effect (NOE) based experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be critical. The NOE effect is distance-dependent (proportional to 1/r⁶, where r is the distance between two nuclei), allowing for the determination of through-space proximities of atoms. ipb.pt By identifying which protons are close to each other in space, the relative stereochemistry and preferred conformations in solution can be deduced. For instance, irradiation of the methoxy (B1213986) protons could show an NOE to specific protons on the benzamide (B126) or acetate (B1210297) moieties, revealing the molecule's spatial arrangement.
Furthermore, variable temperature (VT) NMR studies could provide insights into the dynamic processes of the molecule, such as the rotation around the amide bond or other single bonds. By observing changes in the NMR spectra at different temperatures, the energy barriers for these conformational changes can be calculated. nih.gov
Table 1: Theoretical ¹H and ¹³C NMR Data for this compound
| Atom | Theoretical ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Potential NOE Correlations |
| Benzoyl-H (ortho) | 7.8-8.0 | 128-130 | C=O (amide) | Methoxy-H |
| Benzoyl-H (meta, para) | 7.4-7.6 | 127-132 | C=O (amide) | |
| Amide N-H | 8.0-8.5 | N/A | C=O (amide), α-carbon | α-H |
| α-H | 5.5-6.0 | 75-85 | C=O (amide), C=O (ester), Methoxy-C | Methoxy-H, Amide N-H |
| Methoxy-H (O-CH) | 3.4-3.6 | 55-60 | α-carbon | α-H, Benzoyl-H (ortho) |
| Ester Methyl-H | 3.7-3.9 | 52-55 | C=O (ester) | |
| C=O (amide) | N/A | 165-170 | ||
| C=O (ester) | N/A | 170-175 |
Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and are for illustrative purposes only. Actual experimental values would be required for definitive assignment.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous stereochemical assignment.
The resulting crystal structure would reveal the precise spatial arrangement of the benzamido, methoxy, and acetate groups relative to the chiral center. This solid-state conformation could then be compared with the solution-state conformation determined by NMR to understand the influence of crystal packing forces. The analysis of the crystal packing would also identify intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the phenyl rings, which govern the supramolecular assembly. nih.govnih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 95.5 |
| Volume (ų) | 1220 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.22 |
| Key Bond Length (Amide C-N) (Å) | 1.34 |
| Key Bond Angle (O-Cα-N) (°) | 110.2 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.
Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The analysis of these fragments can provide evidence for the connectivity of the different parts of the molecule. For example, common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group. miamioh.edulibretexts.orgdocbrown.info Amides also exhibit predictable fragmentation, often involving cleavage alpha to the carbonyl group. libretexts.org
In the context of mechanistic studies, such as monitoring a reaction that produces this compound, mass spectrometry could be used to identify intermediates and byproducts, thereby helping to elucidate the reaction pathway. Isotopic labeling studies, where a specific atom is replaced by its heavier isotope (e.g., ¹⁸O in the carbonyl group), could be used in conjunction with mass spectrometry to trace the fate of atoms during fragmentation or a chemical reaction. researchgate.net
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |
| [M+H]⁺ | [C₁₁H₁₃NO₄ + H]⁺ | Protonated molecular ion |
| [M-OCH₃]⁺ | [C₁₀H₁₀NO₃]⁺ | Loss of the methoxy group from the ester |
| [M-COOCH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of the carbomethoxy group |
| [PhCONH₂]⁺ | [C₇H₇NO]⁺ | Benzamide fragment |
| [PhCO]⁺ | [C₇H₅O]⁺ | Benzoyl cation |
Note: This table presents hypothetical fragmentation patterns based on the general principles of mass spectrometry.
Chiroptical Spectroscopy for Enantiomeric Excess and Stereoisomer Identification
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. For a chiral compound like this compound, these techniques would be vital for determining its enantiomeric purity and for distinguishing between different stereoisomers. nih.govrsc.org
The CD spectrum of an enantiomerically pure sample would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores (e.g., the phenyl group and the carbonyl groups). The mirror image spectrum would be observed for the opposite enantiomer. This allows for the quantification of the enantiomeric excess (ee) of a sample by comparing its CD signal to that of a pure enantiomer. nih.govrsc.orgbohrium.com
Furthermore, theoretical calculations of the CD spectrum using quantum chemical methods can be used to predict the spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the molecule can be assigned. This provides a powerful alternative or complementary method to X-ray crystallography.
Table 4: Illustrative Chiroptical Spectroscopy Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Associated Electronic Transition |
| ~270 | +5000 | n → π* (Amide Carbonyl) |
| ~240 | -12000 | π → π* (Benzoyl) |
| ~220 | +8000 | n → π* (Ester Carbonyl) |
Note: The signs and magnitudes of the molar ellipticity are purely illustrative and would depend on the absolute configuration of the specific enantiomer being measured.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The future of N-acyl-N,O-acetal synthesis is increasingly geared towards green chemistry principles to minimize environmental impact. Research is focused on replacing hazardous reagents and developing more efficient, atom-economical reactions.
Key developments in this area include:
Metal-Free and Milder Catalysis: A significant push is being made to move away from heavy or toxic metal catalysts. Recent advancements have shown the efficacy of magnesium-mediated additions of amides to aldehydes as a milder alternative. researchgate.net Additionally, Brønsted acid catalysis is being explored for the synthesis of N,O-acetals from enecarbamates and enamides. researchgate.net The use of environmentally benign solid acid catalysts, such as zeolites and ion-exchange resins, also represents a promising green alternative. researchgate.net
Titanium-Mediated Synthesis: Methods employing titanium ethoxide (Ti(OEt)₄) have emerged as a concise way to prepare a variety of N-acyl-N,O-acetals under mild conditions. organic-chemistry.orgnih.govacs.org This approach is notable for its good to excellent yields across a range of aldehydes and amides. organic-chemistry.org
Biocatalysis: Enzymatic transformations are at the forefront of sustainable synthesis. nih.gov Enzyme-catalyzed processes for creating amide bonds, a core feature of N-acyl-N,O-acetals, offer a highly desirable green alternative to conventional chemical methods that often rely on toxic activating agents. nih.gov Hydrolases, such as lipases, are being investigated for their ability to catalyze the formation of these compounds. nih.gov
Table 1: Comparison of Synthetic Methodologies for N-Acyl-N,O-Acetals
| Methodology | Key Features | Advantages | Research Focus |
|---|---|---|---|
| Metal-Free Catalysis | Utilizes Brønsted acids or magnesium mediation. researchgate.net | Avoids toxic heavy metals, often milder conditions. | Broadening substrate scope and improving efficiency. |
| Titanium-Mediated | Employs Ti(OEt)₄ as a mediator. organic-chemistry.orgnih.govacs.org | Mild conditions, good yields, applicable to complex molecules. organic-chemistry.org | Exploring enantioselective variations. organic-chemistry.org |
| Biocatalysis | Uses enzymes like hydrolases. nih.gov | Environmentally benign, avoids toxic reagents, high selectivity. | Expanding the enzyme toolbox and substrate range. nih.gov |
| Solid Acid Catalysis | Involves recyclable catalysts like zeolites or clays. researchgate.net | Catalyst recyclability, operational simplicity. | Designing more active and selective solid acids. researchgate.net |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
A primary driver of N-acyl-N,O-acetal chemistry is their function as stable precursors to highly reactive N-acylimine intermediates. researchgate.netorganic-chemistry.orgnih.govacs.orgcore.ac.ukresearchgate.net These transient species are powerful electrophiles for constructing carbon-nitrogen bonds, a fundamental transformation in organic synthesis. core.ac.uk
Emerging research is uncovering new ways to harness the reactivity of this functional group:
Nitrogen Insertion Reactions: A groundbreaking transformation involves the insertion of a nitrogen atom into the carbon-carbon double bond of a silyl (B83357) enol ether to form an N-acyl-N,O-acetal. acs.org This fundamentally new reaction converts a carbon-centered nucleophile into a carbon-centered electrophile, opening up unprecedented pathways for molecular construction and late-stage functionalization of complex molecules. acs.org
Precursors for Radical Reactions: The electrochemical oxidation of ketene (B1206846) N,O-acetals can generate reactive radical cations, which can then participate in coupling reactions with activated olefins. researchgate.net
Pericyclic Reactions: Due to their electron-rich nature, ketene N,O-acetals can act as either dienes or dienophiles in Diels-Alder reactions, showcasing their versatility in forming cyclic systems. researchgate.net
Controlled Bond Cleavage: Studies on the reduction of N,O-acetals have shown that the carbon-oxygen bond can be selectively broken under acidic conditions, offering a controlled method for generating specific reactive intermediates. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. enantia.com The integration of N-acyl-N,O-acetal synthesis into flow platforms is a significant area of future research.
The advantages of this integration include:
Enhanced Safety and Control: Flow reactors have small volumes, which allows for better control over reaction parameters like temperature and time. enantia.com This is particularly advantageous for handling unstable intermediates like N-acylimines, which can be generated and consumed in situ in a controlled manner. enantia.com
Sustainable Manufacturing: By improving efficiency and reducing waste, flow chemistry aligns with the principles of green chemistry, making the synthesis of N-acyl-N,O-acetal-containing molecules more sustainable. enantia.com
The application of flow chemistry has already proven beneficial in various areas of organic synthesis, including the production of C-glycosides, highlighting its potential for broader use in carbohydrate and natural product chemistry where N,O-acetal motifs are common. nih.gov
Computational Design and Optimization of N-Acyl-N,O-Acetal-Mediated Reactions
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. In the context of N-acyl-N,O-acetals, computational methods are being applied to:
Elucidate Reaction Mechanisms: Techniques like Density Functional Theory (DFT) are used to calculate the geometries of molecules and transition states, providing insight into reaction pathways. researchgate.net For example, DFT has been used to compute the optimized geometry of ketene N,O-acetals. researchgate.net
Predict Reactivity: Computational scales of nucleophilicity, such as the Mayr N scale, can be used to correlate the structure of reactants with reaction efficiency, as demonstrated in nitrogen insertion reactions involving enol ethers. acs.org
Guide Catalyst and Substrate Design: By modeling the interactions between catalysts, substrates, and intermediates, computational studies can help in the rational design of more efficient and selective reactions. This predictive power can accelerate the discovery of new transformations and optimize existing ones.
Potential in Materials Science and Functional Molecule Design
The N-acyl-N,O-acetal moiety is a key structural feature in a number of bioactive natural products. organic-chemistry.orgnih.govacs.orgcore.ac.ukresearchgate.net This has established them as crucial building blocks in the synthesis of medicinally relevant and other functional molecules.
Future applications in this domain include:
Natural Product Synthesis: The unique reactivity of N-acyl-N,O-acetals makes them valuable for the total synthesis of complex natural products. A notable example is their use in the synthesis of an analogue of turtschamide, a natural product with reported anticancer activity. organic-chemistry.orgnih.govacs.org
Medicinal Chemistry: As versatile synthons, these compounds provide access to a wide range of molecular scaffolds, which is highly valuable in drug discovery for generating libraries of compounds for biological screening. researchgate.netresearchgate.net
Materials Science: While less explored, the potential for incorporating N-acyl-N,O-acetal functionalities into polymers or other materials could lead to novel properties. Their ability to act as masked reactive groups could be exploited to create responsive or functional materials. The stability and reactivity profile of ketene N,O-acetals, for instance, makes them advantageous substitutes for other ketene acetal (B89532) homologues in various synthetic applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
